Tetradecane

Übersicht

Beschreibung

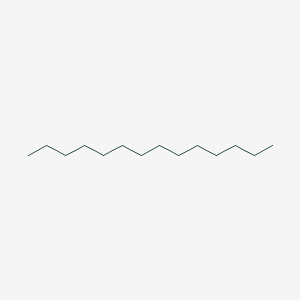

Tetradecane is an alkane hydrocarbon with the chemical formula C₁₄H₃₀ . It is a colorless liquid at room temperature and has a gasoline-like odor. This compound is part of the paraffin series and is composed of a straight chain of fourteen carbon atoms. It is commonly found in petroleum and is used in various industrial applications due to its chemical stability and non-polar nature .

Wissenschaftliche Forschungsanwendungen

Tetradecane hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Lösungsmittel in der organischen Synthese und als Standard in der Gaschromatographie verwendet.

Biologie: Wird für die Untersuchung von Lipidmembranen und als Modellverbindung zum Verständnis des Verhaltens von langkettigen Kohlenwasserstoffen in biologischen Systemen eingesetzt.

Medizin: Wird wegen seiner hydrophoben Natur auf sein potenzielles Einsatzgebiet in Arzneimittel-Abgabesystemen untersucht.

Industrie: Wird in der Formulierung von Schmiermitteln, Phasenwechselmaterialien für die thermische Energiespeicherung und als Bestandteil der Produktion von Wasch- und Reinigungsmitteln sowie Tensiden verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch hydrophobe Wechselwirkungen aus. In biologischen Systemen kann es sich in Lipidmembranen integrieren und so deren Fluidität und Permeabilität beeinflussen. In industriellen Anwendungen ermöglicht seine unpolare Natur das Lösen anderer unpolarer Substanzen, wodurch es zu einem effektiven Lösungsmittel wird. Die molekularen Ziele und Pfade, die an seiner Wirkung beteiligt sind, beziehen sich weitgehend auf seine physikalischen Eigenschaften und weniger auf spezifische biochemische Wechselwirkungen .

Ähnliche Verbindungen:

- Tridecan (C₁₃H₂₈)

- Pentadecane (C₁₅H₃₂)

Vergleich:

- Tridecan: Tridecan ist, ähnlich wie this compound, ein geradkettiges Alkan, hat aber ein Kohlenstoffatom weniger. Es hat einen geringeren Siedepunkt und wird in ähnlichen Anwendungen wie Lösungsmittel und Schmiermittel eingesetzt.

- Pentadecane: Pentadecane hat ein Kohlenstoffatom mehr als this compound und hat einen höheren Siedepunkt. Es wird ebenfalls in Schmiermitteln und als Phasenwechselmaterial verwendet. Das zusätzliche Kohlenstoffatom verleiht ihm etwas andere physikalische Eigenschaften, wie z. B. eine höhere Viskosität und einen höheren Schmelzpunkt .

Die Einzigartigkeit von this compound liegt in der Balance seiner physikalischen Eigenschaften, die es für verschiedene Anwendungen vielseitig einsetzbar machen und gleichzeitig die chemische Stabilität erhalten.

Wirkmechanismus

. As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a more general manner, often based on its physical and chemical properties.

Mode of Action

It has been observed to have biodegradation capabilities when exposed to certain fungal strains .

Biochemical Pathways

It has been observed that certain fungi can degrade tetradecane, suggesting that it may be incorporated into metabolic pathways in these organisms

Result of Action

Exposure to this compound can lead to physical effects such as skin dryness or cracking .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure . Furthermore, its biodegradation by certain fungi suggests that its action can be influenced by the presence of these organisms in the environment .

Biochemische Analyse

Biochemical Properties

Tetradecane interacts with various biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to elicit strong responses in certain insects, indicating its role in olfactory recognition . This suggests that this compound may interact with olfactory receptors, proteins, and other enzymes involved in the olfaction process .

Cellular Effects

The effects of this compound on cellular processes are not fully understood. Its presence in various organisms suggests it may influence cell function. For instance, it may impact cell signaling pathways involved in olfaction, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is likely multifaceted, involving interactions with various biomolecules. For instance, it may bind to olfactory receptors, influencing their activation or inhibition . This could lead to changes in gene expression related to olfaction .

Dosage Effects in Animal Models

Given its role in olfaction, it is plausible that varying concentrations could have different impacts on olfactory responses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tetradecane kann durch Hydrierung von Tetradecene synthetisiert werden, wobei Wasserstoff unter Verwendung eines Katalysators wie Palladium oder Platin zu den Doppelbindungen von Tetradecene addiert wird. Die Reaktion wird typischerweise unter Hochdruck- und Hochtemperaturbedingungen durchgeführt.

Industrielle Produktionsmethoden: In der Industrie wird this compound häufig durch fraktionierte Destillation von Rohöl gewonnen. Es wird aufgrund seines Siedepunkts, der zwischen 253 und 257 °C liegt, von anderen Kohlenwasserstoffen getrennt . Ein weiteres Verfahren ist das Fischer-Tropsch-Verfahren, bei dem Synthesegas (ein Gemisch aus Kohlenmonoxid und Wasserstoff) mit Hilfe eines Kobalt- oder Eisenkatalysators in flüssige Kohlenwasserstoffe, darunter this compound, umgewandelt wird.

Arten von Reaktionen:

Oxidation: this compound kann Oxidationreaktionen eingehen, um Alkohole, Aldehyde und Carbonsäuren zu bilden. Dies wird typischerweise mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure erreicht.

Reduktion: Obwohl this compound bereits ein vollständig gesättigter Kohlenwasserstoff ist, kann es unter bestimmten Bedingungen weiter reduziert werden, um kleinere Alkane zu bilden.

Substitution: this compound kann an Halogenierungsreaktionen teilnehmen, bei denen Wasserstoffatome durch Halogenatome (z. B. Chlor oder Brom) in Gegenwart von ultraviolettem Licht oder einem Halogenüberträger ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromsäure und Sauerstoff in Gegenwart eines Katalysators.

Reduktion: Wasserstoffgas in Gegenwart eines Metallkatalysators wie Palladium oder Platin.

Substitution: Chlor oder Brom in Gegenwart von ultraviolettem Licht oder einem Halogenüberträger.

Hauptsächlich gebildete Produkte:

Oxidation: Tetradecanol, Tetradecanal und Tetradecansäure.

Reduktion: Kleinere Alkane wie Decan und Hexan.

Substitution: Chlorthis compound und Bromthis compound.

Vergleich Mit ähnlichen Verbindungen

- Tridecane (C₁₃H₂₈)

- Pentadecane (C₁₅H₃₂)

Comparison:

- Tridecane: Similar to tetradecane, tridecane is a straight-chain alkane but with one less carbon atom. It has a slightly lower boiling point and is used in similar applications such as solvents and lubricants.

- Pentadecane: With one more carbon atom than this compound, pentadecane has a higher boiling point and is also used in lubricants and as a phase change material. The additional carbon atom gives it slightly different physical properties, such as increased viscosity and melting point .

This compound’s uniqueness lies in its balance of physical properties, making it versatile for various applications while maintaining chemical stability.

Biologische Aktivität

Tetradecane, a straight-chain alkane with the chemical formula , has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, ecological roles, and potential applications in pest management and drug development, supported by recent research findings.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound extracted from various sources, particularly lactic acid bacteria. A significant study focused on Pediococcus acidilactici , where this compound exhibited notable antibacterial and antifungal activities against various pathogens.

1.1 Study Overview

- Source : this compound was extracted from Pediococcus acidilactici isolated from curd milk.

- Pathogens Tested :

- Staphylococcus aureus (MRSA)

- Listeria monocytogenes

- Pseudomonas aeruginosa

- Escherichia coli

- Candida albicans

1.2 Findings

- The study reported that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

- The antimicrobial effect was attributed to the bioactive nature of this compound, which was confirmed through spectroscopic analyses .

2. Ecological Role in Pest Management

This compound also plays a crucial role in the olfactory recognition of host plants by certain agricultural pests. Research involving the mirid bugs Apolygus lucorum and Adelphocoris suturalis indicated that this compound serves as a vital odor cue for these pests.

2.1 Study Insights

- The study found that this compound was significantly attractive to female mirid bugs, with a response rate exceeding 60% at specific concentrations .

- It was observed that this compound's presence in plant volatiles influenced the olfactory response intensity of these pests toward their host plants, suggesting its potential use in developing ecological pest management strategies .

3. Research Findings and Data Summary

The following table summarizes key findings from multiple studies on the biological activity of this compound:

4.1 Antimicrobial Potential

In a detailed investigation, researchers isolated this compound from lactic acid bacteria and assessed its efficacy against multiple pathogens using disc diffusion assays. The results demonstrated substantial zones of inhibition, highlighting this compound's potential as a natural antimicrobial agent .

4.2 Pest Management Application

In field experiments, the addition of synthetic this compound to low-content host plants significantly increased pest attraction compared to control groups without supplementation. This suggests that this compound can be utilized effectively in bait formulations for pest control .

5. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial applications and ecological pest management strategies. Future research should focus on:

- Exploring the mechanisms behind its antimicrobial effects.

- Investigating the potential for developing this compound-based formulations for agricultural use.

- Expanding studies to assess its role in other biological processes and applications.

Eigenschaften

IUPAC Name |

tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCVCJVXZWKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027267, DTXSID101022622 | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

629-59-4, 74664-93-0, 90622-46-1 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074664930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03LY784Y58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42.6 °F (NTP, 1992), 5.87 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.